6-Bromonaphthalen-2-amine hydrochloride
Overview
Description
6-Bromonaphthalen-2-amine hydrochloride is an organic compound with the molecular formula C10H9BrClN. It is a derivative of naphthalene, where a bromine atom is substituted at the sixth position and an amine group is substituted at the second position. This compound is commonly used in various chemical syntheses and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromonaphthalen-2-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 6-Bromo-2-naphthoic acid.
Conversion to Amine: The 6-Bromo-2-naphthoic acid is converted to 6-Bromonaphthalen-2-amine through a series of reactions involving triethylamine and diphenylphosphoroyl azide in dry dimethylformamide (DMF) at room temperature.
Formation of Hydrochloride Salt: The resulting 6-Bromonaphthalen-2-amine is then reacted with hydrochloric acid to form this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The amine group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction Reactions: The compound can be reduced to form various amine derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products:
Substitution: Products include various substituted naphthalenes.
Oxidation: Products include nitro or nitroso derivatives.
Reduction: Products include various amine derivatives.
Scientific Research Applications
6-Bromonaphthalen-2-amine hydrochloride has a wide range of applications in scientific research:
Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and is used in drug discovery and development.
Industry: The compound is used in the manufacturing of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromonaphthalen-2-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in signal transduction and metabolic processes.
Comparison with Similar Compounds
6-Bromonaphthalen-2-amine: This compound is similar but lacks the hydrochloride salt form.
8-Bromonaphthalen-2-amine: Another brominated naphthalene derivative with similar properties.
7-Methoxynaphthalen-2-amine: A methoxy-substituted naphthalene derivative.
Uniqueness: 6-Bromonaphthalen-2-amine hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which enhances its solubility and stability in various solvents .
Properties
IUPAC Name |
6-bromonaphthalen-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN.ClH/c11-9-3-1-8-6-10(12)4-2-7(8)5-9;/h1-6H,12H2;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUVTVGJKFGBJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)C=C1N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClN | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30856219 | |
Record name | 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.54 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71590-31-3 | |
Record name | 6-Bromonaphthalen-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30856219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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